4-Isothiocyanatophenyl (4-ethoxyphenyl)carbamate
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Overview
Description
4-Isothiocyanatophenyl (4-ethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds that contain the functional group -O-C(=O)-NH- This particular compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further substituted with an ethoxyphenyl carbamate group
Preparation Methods
The synthesis of 4-Isothiocyanatophenyl (4-ethoxyphenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 4-isothiocyanatophenylamine with 4-ethoxyphenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.
Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .
Chemical Reactions Analysis
4-Isothiocyanatophenyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of thioureas or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Isothiocyanatophenyl (4-ethoxyphenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl (4-ethoxyphenyl)carbamate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as thiol or amino groups, leading to the modification or inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the proteins being targeted .
Comparison with Similar Compounds
4-Isothiocyanatophenyl (4-ethoxyphenyl)carbamate can be compared with other similar compounds, such as:
4-Isothiocyanatophenyl (4-methoxyphenyl)carbamate: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
Other Carbamates:
Properties
CAS No. |
62097-98-7 |
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Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H14N2O3S/c1-2-20-14-7-5-13(6-8-14)18-16(19)21-15-9-3-12(4-10-15)17-11-22/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
KLJHRYJXSHQNML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
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